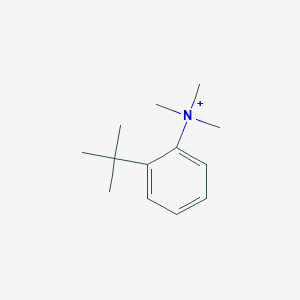
2-tert-Butyl-N,N,N-trimethylanilinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-N,N,N-trimethylanilinium is a quaternary ammonium compound characterized by the presence of a tert-butyl group and three methyl groups attached to the nitrogen atom. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its chemical reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-N,N,N-trimethylanilinium typically involves the alkylation of 2-tert-butylaniline with methyl iodide or methyl bromide under basic conditions. The reaction proceeds as follows:
Starting Material: 2-tert-butylaniline
Reagents: Methyl iodide or methyl bromide
Conditions: Basic conditions, often using a base like sodium hydroxide or potassium carbonate
Procedure: The 2-tert-butylaniline is dissolved in an appropriate solvent (e.g., ethanol or acetone), and the methylating agent is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and reagents.
Continuous Stirring: Ensures uniform reaction conditions and efficient mixing.
Purification: Industrial purification methods such as distillation, crystallization, or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-tert-Butyl-N,N,N-trimethylanilinium undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the quaternary ammonium group, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the bulky tert-butyl group may hinder these processes.
Complex Formation: It can form complexes with metal ions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced species.
科学的研究の応用
2-tert-Butyl-N,N,N-trimethylanilinium finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-tert-Butyl-N,N,N-trimethylanilinium involves its interaction with molecular targets through ionic and hydrophobic interactions. The bulky tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes or enzyme active sites, potentially disrupting their function.
類似化合物との比較
Similar Compounds
2-tert-Butylaniline: Lacks the quaternary ammonium group but shares the tert-butyl group.
N,N,N-Trimethylanilinium: Similar quaternary ammonium structure but without the tert-butyl group.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains multiple tert-butyl groups, providing even greater steric hindrance.
Uniqueness
2-tert-Butyl-N,N,N-trimethylanilinium is unique due to the combination of the tert-butyl group and the quaternary ammonium structure. This combination imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications where steric hindrance and ionic interactions are crucial.
特性
CAS番号 |
112124-73-9 |
|---|---|
分子式 |
C13H22N+ |
分子量 |
192.32 g/mol |
IUPAC名 |
(2-tert-butylphenyl)-trimethylazanium |
InChI |
InChI=1S/C13H22N/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3/q+1 |
InChIキー |
HJJBZLMTNCZXMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
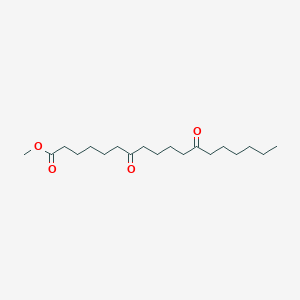
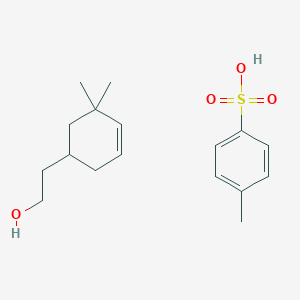

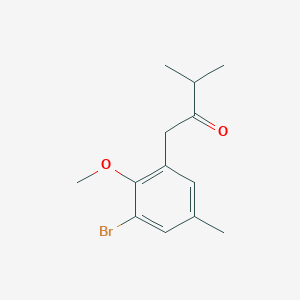

![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
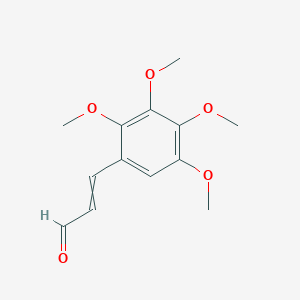
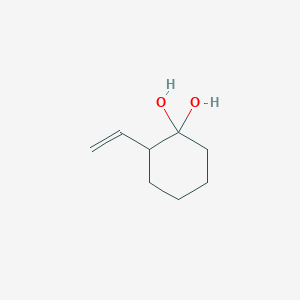
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
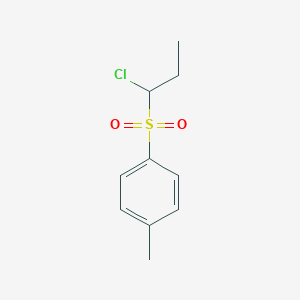
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
